Physalin B

Description

Propriétés

Numéro CAS |

23133-56-4 |

|---|---|

Formule moléculaire |

C28H30O9 |

Poids moléculaire |

510.5 g/mol |

Nom IUPAC |

(1R,2S,5R,8S,9R,17R,18R,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,14-diene-4,10,22,29-tetrone |

InChI |

InChI=1S/C28H30O9/c1-23-11-18-25(3)28-19(23)20(30)27(37-28,34-12-16(23)21(31)35-18)15-8-7-13-5-4-6-17(29)24(13,2)14(15)9-10-26(28,33)22(32)36-25/h4,6-7,14-16,18-19,33H,5,8-12H2,1-3H3/t14-,15+,16-,18+,19-,23+,24-,25-,26-,27+,28-/m0/s1 |

Clé InChI |

HVTFEHJSUSPQBK-DNJDGUCCSA-N |

SMILES isomérique |

C[C@]12C[C@@H]3[C@]4(C56[C@H]1C(=O)[C@](O5)([C@@H]7CC=C8CC=CC(=O)[C@@]8([C@H]7CC[C@@]6(C(=O)O4)O)C)OC[C@H]2C(=O)O3)C |

SMILES canonique |

CC12CC3C4(C56C1C(=O)C(O5)(C7CC=C8CC=CC(=O)C8(C7CCC6(C(=O)O4)O)C)OCC2C(=O)O3)C |

melting_point |

271 °C |

Description physique |

Solid |

Synonymes |

NSC-287088 physalin B |

Origine du produit |

United States |

Foundational & Exploratory

Physalin B: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalin B is a naturally occurring seco-steroid compound isolated from plants of the Physalis genus, belonging to the Solanaceae family.[1][2] These plants, such as Physalis angulata and Physalis alkekengi, have a history of use in traditional medicine for treating a variety of ailments, including cancer, inflammation, and infectious diseases.[3] this compound, as one of the major active constituents, has garnered significant scientific interest due to its potent and diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological functions of this compound, with a focus on its anticancer, anti-inflammatory, and immunomodulatory effects. Detailed experimental protocols for commonly cited assays and visualizations of key signaling pathways are included to support further research and drug development efforts.

Chemical Structure and Physicochemical Properties

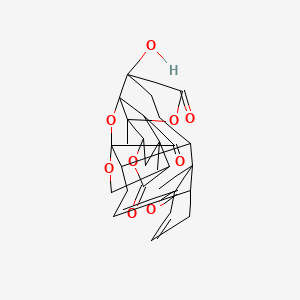

This compound is characterized by a unique and complex 13,14-seco-16,24-cyclo-steroidal ring structure.[3][4] This intricate molecular architecture is believed to be a key contributor to its diverse biological activities.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (2S,5R,8S,9R,17R,18R,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.1¹⁸,²⁷.0¹,⁵.0²,²⁴.0⁸,¹⁷.0⁹,¹⁴.0²¹,²⁶]nonacosa-11,14-diene-4,10,22,29-tetrone | [1] |

| Molecular Formula | C₂₈H₃₀O₉ | [1][6] |

| Molecular Weight | 510.53 g/mol | [6] |

| CAS Number | 23133-56-4 | [1][6] |

| Physical Description | Powder | [6] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [1][6] |

Biological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of pharmacological activities, with its anticancer, anti-inflammatory, and immunomodulatory properties being the most extensively studied.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against a variety of cancer cell lines.[5][7] Its anticancer mechanisms are multifaceted and involve the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.

Apoptosis Induction: this compound is a potent inducer of apoptosis in cancer cells.[8][9] Studies have shown that it can trigger both the intrinsic and extrinsic apoptotic pathways. Key molecular events include the upregulation of pro-apoptotic proteins like Bax and NOXA, and the activation of caspases, including caspase-3, -7, -8, and -9, leading to the cleavage of poly(ADP-ribose) polymerase (PARP).[8][9][10]

Cell Cycle Arrest: this compound can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 and G2/M phases.[5][9][11] This is often accompanied by the downregulation of cell cycle-related proteins such as cyclin D1, cyclin D3, CDK4, and CDK6.[9]

Signaling Pathway Modulation: The anticancer effects of this compound are mediated through its influence on several critical signaling pathways. It has been shown to suppress the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[11] Furthermore, this compound can activate the p53 tumor suppressor pathway, leading to apoptosis.[11] The mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are also implicated in this compound-induced apoptosis.[5]

Table 2: In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference(s) |

| A375 | Melanoma | < 4.6 | [8] |

| A2058 | Melanoma | < 4.6 | [8] |

| CORL23 | Large Cell Lung Carcinoma | 0.4 - 1.92 µM | [5] |

| MCF-7 | Breast Cancer | 0.4 - 1.92 µM | [5] |

| HGC-27 | Undifferentiated Gastric Cancer | Not specified, but significant inhibition observed | [9] |

| Various | Multiple | 0.58 to 15.18 | [7] |

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties by targeting key inflammatory mediators and pathways.[3] It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6.[3] A primary mechanism of its anti-inflammatory action is the inhibition of the NF-κB signaling pathway.[3] By preventing the degradation of IκBα, this compound blocks the nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory genes.

Immunomodulatory Effects

In addition to its anti-inflammatory actions, this compound possesses immunomodulatory capabilities. It has been shown to suppress lymphocyte proliferation and function, suggesting its potential as an immunosuppressive agent.[12] This activity could be beneficial in the context of autoimmune diseases and organ transplantation.[12]

Key Signaling Pathways Modulated by this compound

The biological effects of this compound are intricately linked to its ability to modulate multiple intracellular signaling pathways.

NF-κB Signaling Pathway in Inflammation

p53-Dependent Apoptotic Pathway

Experimental Protocols

This section provides an overview of standard methodologies for key experiments used to characterize the biological activities of this compound.

Isolation of this compound from Physalis Species

A general procedure for the isolation of physalins from plant material involves solvent extraction followed by chromatographic separation.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Compound Treatment: Treat cells with various concentrations of this compound (typically in a range of 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Detection (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with this compound at the desired concentration and time point.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Annexin V-negative/PI-negative: Viable cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain DNA and analyze the cell cycle distribution by flow cytometry.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound, harvest, and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) and store at -20°C overnight.

-

Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide and RNase A.

-

Incubation: Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis of NF-κB Pathway Proteins

Western blotting is used to detect and quantify specific proteins in a sample, providing insights into the activation state of signaling pathways.

Protocol:

-

Cell Lysis: Treat cells with this compound and/or an inflammatory stimulus (e.g., LPS), then lyse the cells to extract total protein or cytoplasmic and nuclear fractions.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-IκBα, total IκBα, p65).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion

This compound is a promising natural product with a complex chemical structure and a wide array of potent biological activities. Its ability to induce apoptosis and cell cycle arrest in cancer cells, coupled with its significant anti-inflammatory and immunomodulatory effects, makes it a compelling candidate for further investigation in drug discovery and development. The detailed information on its properties, mechanisms of action, and experimental methodologies provided in this guide serves as a valuable resource for researchers dedicated to exploring the therapeutic potential of this remarkable molecule. Further preclinical and clinical studies are warranted to fully elucidate the safety and efficacy of this compound in various disease models.

References

- 1. This compound from Physalis angulata triggers the NOXA-related apoptosis pathway of human melanoma A375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. US20050101519A1 - Process for isolating physalins from plants and pharmaceutical compositions containing physalins - Google Patents [patents.google.com]

- 5. This compound inhibits cell proliferation and induces apoptosis in undifferentiated human gastric cancer HGC-27 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Physalins B, F and G, seco-steroids purified from Physalis angulata L., inhibit lymphocyte function and allogeneic transplant rejection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound induces cell cycle arrest and triggers apoptosis in breast cancer cells through modulating p53-dependent apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

Physalin B: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources of Physalin B, a bioactive seco-steroid with significant pharmacological potential. It details established methodologies for its extraction, isolation, and purification from plant matrices, with a focus on providing actionable protocols and comparative data to aid in research and development.

Natural Sources of this compound

This compound is a prominent member of the physalin family of withanolides, which are characteristic secondary metabolites found in plants belonging to the genus Physalis within the Solanaceae family.[1][2][3] These herbaceous plants are widely distributed in tropical and subtropical regions of the world and have a long history of use in traditional medicine.[2][3]

The primary plant species documented as significant sources of this compound include:

-

Physalis angulata L.: This species, commonly known as "cutleaf groundcherry" or "wild tomato," is a well-established and frequently cited source of this compound.[1][3][4] The compound has been isolated from various parts of the plant, including the leaves, stems, and roots.[5][6] The concentration of this compound in P. angulata can be influenced by geographical location and climatic conditions.[1]

-

Physalis alkekengi L. var. franchetii (Mast.) Makino: Known as the "Chinese lantern," this plant is another major source of physalins, including this compound.[7][8] The aerial parts of the plant are typically used for extraction.[7]

-

Physalis minima L.: Also known as the "pygmy groundcherry," this species has been shown to accumulate this compound, particularly in the young leaves and flower buds.[9]

While other Physalis species may contain physalins, P. angulata and P. alkekengi are the most extensively studied and utilized for the isolation of this compound.[2][8]

Quantitative Data on this compound Content

The yield of this compound from its natural sources can vary significantly depending on the plant species, the specific part of the plant used, the geographical origin, and the extraction and purification methods employed. The following tables summarize the available quantitative data to provide a comparative overview.

Table 1: this compound Content in Physalis angulata

| Plant Part | Geographical Origin | Extraction Method | This compound Content | Reference |

| Leaves (dried) | Vietnam (Binh Dinh Province) | QuEChERS | 0.618% | [1] |

| Leaves (dried) | Vietnam (Mekong Delta) | QuEChERS | 0.001% | [1] |

| Leaves (dried) | Brazil | Ethanol (B145695) Extraction | 13.2 mg/g (1.32%) | [1] |

Table 2: Yield of this compound from Physalis alkekengi

| Plant Part | Starting Material (dry weight) | Extraction Method | Final Yield of this compound | Purity | Reference |

| Aerial Parts | 5 kg | Supercritical CO₂ Extraction | 4.11 g | 92.5% | [7] |

| Aerial Parts | 5 kg | Supercritical CO₂ Extraction | 4.55 g | 88.6% | [7] |

| Aerial Parts | 5 kg | Supercritical CO₂ Extraction | 5.53 g | 85.2% | [7] |

| Aerial Parts | 5 kg | Supercritical CO₂ Extraction | 4.03 g | 83.4% | [7] |

Experimental Protocols for Isolation and Purification

This section provides detailed methodologies for the isolation and purification of this compound from Physalis species. Two primary approaches are outlined: conventional solvent extraction followed by column chromatography, and supercritical fluid extraction (SFE).

Method 1: Solvent Extraction and Column Chromatography

This is a widely used and established method for the laboratory-scale isolation of this compound.

3.1.1. Plant Material and Extraction

-

Preparation: Collect the aerial parts (leaves and stems) of Physalis angulata or Physalis alkekengi. Air-dry the plant material in the shade and then grind it into a coarse powder.

-

Solvent Selection: Methanol (B129727) and ethanol are effective solvents for the initial extraction.[1][10] Chloroform (B151607) has also been used.[11]

-

Extraction Procedure:

-

Macerate the powdered plant material in the chosen solvent (e.g., methanol) at a solid-to-liquid ratio of 1:10 (g/mL) for 24-48 hours at room temperature, with occasional stirring.

-

Alternatively, perform Soxhlet extraction for a more exhaustive extraction over 8-12 hours.

-

Filter the extract through cheesecloth and then filter paper to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

-

3.1.2. Purification by Silica (B1680970) Gel Column Chromatography

-

Column Preparation:

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of the initial mobile phase solvent (e.g., chloroform).

-

Alternatively, for dry loading, adsorb the crude extract onto a small amount of silica gel, evaporate the solvent, and carefully load the dried powder onto the top of the column.[14]

-

-

Elution:

-

Elute the column with a gradient of increasing polarity. A common solvent system is a chloroform-methanol gradient.[7]

-

Start with 100% chloroform and gradually increase the proportion of methanol (e.g., 99:1, 98:2, 95:5, and so on).

-

Collect fractions of a fixed volume (e.g., 20-30 mL).

-

-

Fraction Analysis and Recrystallization:

-

Monitor the collected fractions by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., chloroform:methanol 95:5) and visualize under UV light or with an appropriate staining reagent.

-

Combine the fractions containing this compound.

-

Evaporate the solvent from the combined fractions.

-

Recrystallize the resulting solid from a suitable solvent system (e.g., acetone-methanol) to obtain pure this compound.[7]

-

Method 2: Supercritical Fluid Extraction (SFE)

SFE is a "green" technology that offers high extraction efficiency and yields a pure product with no solvent residue.[15][16][17]

3.2.1. SFE Procedure

-

Preparation: Use pulverized, dried aerial parts of Physalis alkekengi.

-

SFE System Parameters (based on a patented method): [7]

-

Supercritical Fluid: Carbon Dioxide (CO₂).[15]

-

Entrainment Agent (Modifier): 90-100% acetone (B3395972) solution (8-15% of the medicinal material amount).

-

Extraction Pressure: 28-35 MPa.

-

Extraction Temperature: 35-55 °C.

-

CO₂ Flow Rate: 20-25 L/h.

-

Extraction Time: 4-8 hours.

-

Separation Vessel Pressure: 5-7 MPa.

-

Separation Vessel Temperature: 25-45 °C.

-

-

Post-Extraction Processing:

-

Collect the extract from the separation vessel.

-

Dissolve the extract in chloroform.

-

Proceed with silica gel column chromatography as described in section 3.1.2 for further purification and isolation of this compound.

-

Method 3: QuEChERS for Sample Preparation and HPLC Quantification

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for sample preparation, particularly for analytical quantification of this compound using High-Performance Liquid Chromatography (HPLC).[1]

3.3.1. QuEChERS Procedure

-

Extraction:

-

Weigh approximately 0.5 g of the powdered leaf sample into a 15 mL centrifuge tube.

-

Add 5 mL of methanol, soak for 30 minutes at room temperature, then sonicate for 15 minutes.

-

Centrifuge at 5000 rpm for 5 minutes and decant the supernatant.

-

Repeat the extraction twice more and combine the extracts.

-

Evaporate the solvent to dryness.

-

-

Clean-up (Dispersive Solid-Phase Extraction - dSPE):

-

Reconstitute the dried extract in 4 mL of acetonitrile (B52724).

-

Add 1.2 g of anhydrous MgSO₄ and 0.3 g of NaCl.

-

Vortex and centrifuge.

-

Transfer the acetonitrile supernatant to a tube containing 50 mg of Primary Secondary Amine (PSA) and 7.5 mg of Graphitized Carbon Black (GCB).

-

Vortex and centrifuge.

-

The resulting supernatant is ready for HPLC analysis.

-

3.3.2. HPLC-PDA Analysis

-

Chromatographic Conditions:

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from its natural plant sources.

Caption: General workflow for the isolation and purification of this compound.

References

- 1. public.pensoft.net [public.pensoft.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Untargeted Chemical Profile, Antioxidant, and Enzyme Inhibition Activity of Physalis angulata L. from the Peruvian Amazon: A Contribution to the Validation of Its Pharmacological Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20050101519A1 - Process for isolating physalins from plants and pharmaceutical compositions containing physalins - Google Patents [patents.google.com]

- 6. phcogres.com [phcogres.com]

- 7. CN102633861A - Preparation method of this compound - Google Patents [patents.google.com]

- 8. Discovery of physalin biosynthesis and structure modification of physalins in Physalis alkekengi L. var. Franchetii - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. New QuEChERS method for quantification of this compound and D in Physalis angulata L. in Vietnam [pharmacia.pensoft.net]

- 11. researchgate.net [researchgate.net]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]

- 15. tsijournals.com [tsijournals.com]

- 16. Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Super Critical Fluid Extraction - The green manufacturing process - Sami-Sabinsa Group | Formerly Known as Sami Labs Limited [sami-sabinsagroup.com]

- 18. academicjournals.org [academicjournals.org]

The Unfolding Pathway of Physalin B: A Technical Guide to its Biosynthesis in Physalis Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalins, a group of C28-steroidal lactones isolated from plants of the Physalis genus (Solanaceae family), have garnered significant attention for their diverse and potent biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. Among them, Physalin B stands out as a promising candidate for drug development. Understanding its biosynthesis is paramount for optimizing its production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current knowledge on the biosynthetic pathway of this compound, detailing the key intermediates, enzymatic steps, and regulatory aspects. It also includes a compilation of quantitative data and detailed experimental protocols to aid researchers in this field.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process that originates from the general isoprenoid pathway and culminates in a series of specific modifications to the steroid skeleton. While the complete pathway is yet to be fully elucidated, significant progress has been made in identifying key intermediates and the enzyme families involved. The proposed pathway can be broadly divided into the formation of the sterol precursor and the subsequent modifications leading to the final physalin structure.

The initial stages of this compound biosynthesis follow the well-established mevalonate (B85504) (MVA) and methylerythritol 4-phosphate (MEP) pathways, which provide the basic five-carbon isoprene (B109036) units (isopentenyl pyrophosphate and dimethylallyl pyrophosphate). These units are sequentially assembled to form the C30 triterpenoid, squalene. Squalene then undergoes cyclization to form cycloartenol (B190886), the common precursor for most plant steroids. A series of enzymatic reactions, including demethylations, isomerizations, and reductions, convert cycloartenol to 24-methylenecholesterol (B1664013).

A critical branching point in the pathway to physalins occurs at 24-methylenecholesterol.[1][2][3] The enzyme sterol Δ24-isomerase (24ISO) catalyzes the conversion of 24-methylenecholesterol to 24-methyldesmosterol (B1221264) , channeling the metabolic flux towards physalin and withanolide biosynthesis.[1][2] This step is crucial as it diverts the precursors from the biosynthesis of other sterols like campesterol.

The subsequent steps, leading from 24-methyldesmosterol to this compound, are less defined but are believed to involve a series of oxidative reactions, including hydroxylations, epoxidations, and rearrangements, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) .[4] It is hypothesized that withanolides and withaphysalins serve as intermediates in this part of the pathway.[5][6] The conversion of the typical steroidal skeleton into the characteristic 13,14-seco-16,24-cyclo-steroid structure of physalins is a key transformation, likely involving multiple enzymatic steps.

Below is a diagram illustrating the proposed biosynthetic pathway of this compound.

Quantitative Data on this compound

The accumulation of this compound in Physalis species varies depending on the plant organ, developmental stage, and environmental conditions. The following tables summarize some of the available quantitative data.

Table 1: this compound and D Content in Physalis angulata

| Plant Part | Compound | Content (mg/g dry weight) | Reference |

| Leaves | This compound | 13.2 | [7] |

| Leaves | Physalin D | 11.0 | [7] |

Table 2: Physalin D Content in Different Parts and Developmental Stages of Physalis alkekengi

| Plant Part | Developmental Stage | Physalin D Content (% dry weight) | Reference |

| Calyx | Immature | 0.7880 ± 0.0612 | [8] |

| Calyx | Mature | 0.2028 ± 0.016 | [8] |

| Fruit | Immature | 0.0992 ± 0.0083 | [8] |

| Fruit | Mature | 0.0259 ± 0.0021 | [8] |

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of this compound biosynthesis.

Extraction and Quantification of this compound

A reliable method for the extraction and quantification of physalins is crucial for biosynthetic studies. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by High-Performance Liquid Chromatography (HPLC) is a widely used technique.

Protocol: QuEChERS Extraction and HPLC-PDA Quantification of this compound and D [7]

-

Sample Preparation:

-

Grind dried plant material (e.g., leaves) to a fine powder.

-

Weigh 1 g of the powdered sample into a 50 mL centrifuge tube.

-

-

Extraction:

-

Add 10 mL of methanol (B129727) to the sample.

-

Vortex for 1 min to ensure thorough mixing.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Vortex vigorously for 1 min.

-

Centrifuge at 4000 rpm for 5 min.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer the supernatant to a 15 mL centrifuge tube containing 150 mg of PSA (primary secondary amine) and 900 mg of anhydrous MgSO₄.

-

Vortex for 1 min.

-

Centrifuge at 4000 rpm for 5 min.

-

-

Analysis:

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Inject the filtered extract into an HPLC system equipped with a Photodiode Array (PDA) detector.

-

HPLC Conditions:

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water.

-

Detection Wavelength: 225 nm.

-

-

Quantify this compound and D by comparing the peak areas with those of authentic standards.

-

The following diagram illustrates the workflow for physalin extraction and quantification.

Functional Gene Analysis using Virus-Induced Gene Silencing (VIGS)

VIGS is a powerful reverse genetics tool to study gene function in plants. It utilizes a modified plant virus to silence the expression of a target gene, allowing for the observation of the resulting phenotype. This technique has been successfully applied in Physalis species to investigate the role of candidate genes in physalin biosynthesis.

Protocol: VIGS in Physalis species [9][10][11]

-

Vector Construction:

-

Select a target gene for silencing (e.g., a candidate CYP450).

-

Amplify a 200-400 bp fragment of the target gene's coding sequence using PCR.

-

Clone the PCR fragment into a Tobacco Rattle Virus (TRV)-based VIGS vector (e.g., pTRV2).

-

-

Agrobacterium Transformation:

-

Transform Agrobacterium tumefaciens (e.g., strain GV3101) with the pTRV2 construct and a helper plasmid (pTRV1).

-

-

Agroinfiltration:

-

Grow the transformed Agrobacterium cultures to an OD₆₀₀ of 1.0-1.5.

-

Harvest and resuspend the bacterial cells in infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 200 µM acetosyringone).

-

Mix the pTRV1 and pTRV2 cultures in a 1:1 ratio.

-

Infiltrate the abaxial side of the leaves of 3-4 week old Physalis plants using a needleless syringe.

-

-

Phenotypic Analysis:

-

Grow the infiltrated plants under controlled conditions for 2-4 weeks.

-

Observe for any morphological changes.

-

Harvest tissues from the silenced plants and analyze the expression of the target gene (e.g., by qRT-PCR) and the accumulation of this compound (by HPLC or LC-MS).

-

The logical relationship of the VIGS experiment is depicted in the diagram below.

Heterologous Expression of Biosynthetic Enzymes

To confirm the function of candidate enzymes in the this compound pathway, they can be expressed in a heterologous host system, such as yeast (Saccharomyces cerevisiae) or Nicotiana benthamiana. This allows for the in vivo or in vitro characterization of their enzymatic activity.

Protocol: Heterologous Expression in Saccharomyces cerevisiae

-

Gene Cloning:

-

Amplify the full-length coding sequence of the candidate gene from Physalis cDNA.

-

Clone the gene into a yeast expression vector (e.g., pYES-DEST52).

-

-

Yeast Transformation:

-

Transform a suitable yeast strain (e.g., INVSc1) with the expression construct.

-

-

Protein Expression:

-

Grow the transformed yeast in a selective medium.

-

Induce protein expression by adding galactose to the medium.

-

-

Enzyme Assay:

-

Prepare a crude enzyme extract or purify the recombinant protein.

-

Incubate the enzyme with the putative substrate (e.g., 24-methylenecholesterol for 24ISO).

-

Analyze the reaction products using GC-MS or LC-MS to confirm the enzymatic conversion.

-

Conclusion and Future Perspectives

The biosynthesis of this compound is a complex and fascinating pathway that is gradually being unraveled. While the early steps involving the formation of the sterol precursor 24-methyldesmosterol are relatively well-understood, the subsequent oxidative modifications leading to the final this compound structure remain a significant area for future research. The identification and characterization of the specific cytochrome P450 enzymes involved in these later steps will be crucial for the complete elucidation of the pathway.

The application of multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, will undoubtedly accelerate the discovery of the remaining biosynthetic genes. Functional characterization of these genes using techniques like VIGS and heterologous expression, coupled with detailed enzymatic assays, will provide definitive evidence for their roles in the pathway. A complete understanding of the this compound biosynthesis pathway will not only be a significant scientific achievement but will also pave the way for the sustainable and high-level production of this valuable medicinal compound through metabolic engineering and synthetic biology.

References

- 1. Frontiers | RNAi of Sterol Δ24-Isomerase Implicated Its Involvement in Physalin Biosynthesis in Physalis angulata L. [frontiersin.org]

- 2. RNAi of Sterol Δ24-Isomerase Implicated Its Involvement in Physalin Biosynthesis in Physalis angulata L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Identification of P450 Candidates Associated with the Biosynthesis of Physalin-Class Compounds in Physalis angulata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Discovery of physalin biosynthesis and structure modification of physalins in Physalis alkekengi L. var. Franchetii [frontiersin.org]

- 6. Discovery of physalin biosynthesis and structure modification of physalins in Physalis alkekengi L. var. Franchetii - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New QuEChERS method for quantification of this compound and D in Physalis angulata L. in Vietnam [pharmacia.pensoft.net]

- 8. Isolation and quantitative analysis of physalin D in the fruit and calyx of Physalis alkekengi L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Virus-induced gene silencing (VIGS) in cape gooseberry (Physalis peruviana L., Solanaceae) | Universitas Scientiarum [revistas.javeriana.edu.co]

- 10. Virus-induced gene silencing (VIGS) in cape gooseberry (Physalis peruviana L., Solanaceae) - Dialnet [dialnet.unirioja.es]

- 11. researchgate.net [researchgate.net]

Physalin B: A Comprehensive Technical Guide to its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalin B, a naturally occurring seco-steroid isolated from plants of the Physalis genus, has emerged as a promising candidate in oncology research. Exhibiting potent cytotoxic effects across a range of cancer cell lines, its multifaceted mechanism of action involves the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways implicated in tumorigenesis. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anticancer activities of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved.

Data Presentation: Cytotoxicity of this compound

The cytotoxic potential of this compound has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below.

| Cancer Type | Cell Line | IC50 (µg/mL) | Exposure Time (hours) | Reference |

| Melanoma | A375 | < 4.6 | Not Specified | [1] |

| Melanoma | A2058 | < 4.6 | Not Specified | [1] |

| Breast Cancer | MCF-7 | Not Specified | 24, 48, 72 | [2] |

| Breast Cancer | MDA-MB-231 | Not Specified | 24, 48, 72 | [2] |

| Breast Cancer | T-47D | Not Specified | 24, 48, 72 | [2] |

| Gastric Cancer | HGC-27 | Not Specified | Not Specified | [3] |

| Gastric Cancer | SGC-7901 | Not Specified | Not Specified | [3] |

| Prostate Cancer | C42B | Not Specified | 24, 48, 72 | [4] |

| Prostate Cancer | CWR22Rv1 | Not Specified | 24, 48, 72 | [4] |

| Various Cancers | Multiple | 0.58 - 15.18 | Not Specified | [5] |

Core Mechanisms of Action

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells through multiple interconnected pathways.

a. Intrinsic (Mitochondrial) Pathway: In melanoma cells, this compound upregulates the pro-apoptotic protein NOXA, which in turn triggers the activation of Bax and caspase-3, key players in the mitochondria-mediated apoptotic cascade.[1] In non-small-cell lung cancer cells, this compound disrupts mitochondrial function, leading to increased intracellular superoxide (B77818) and subsequent apoptosis.[6] This is often accompanied by the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-dependent apoptosis.[2][3]

b. p53-Dependent Pathway: In breast cancer cells with functional p53, such as MCF-7, this compound induces apoptosis in a p53-dependent manner.[2] This involves the activation of downstream targets of p53 that promote cell death.

c. Caspase Activation: A common feature of this compound-induced apoptosis is the activation of a cascade of caspases. Studies have shown the cleavage and activation of initiator caspases like caspase-8 and caspase-9, as well as executioner caspases such as caspase-3 and caspase-7 in gastric and breast cancer cells.[2][3]

Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest at different phases.

a. G2/M Phase Arrest: In human non-small-cell lung cancer (A549) and breast cancer cells, this compound induces cell cycle arrest at the G2/M phase.[2][6] This is mediated by the downregulation of key G2/M transition proteins, including Cyclin B1.[6]

b. G0/G1 Phase Arrest: In undifferentiated human gastric cancer cells (HGC-27), this compound causes cell cycle arrest at the G0/G1 phase.[3] This is associated with the downregulation of G1-phase-related proteins such as Cyclin D1, Cyclin D3, CDK4, and CDK6.[3]

c. Regulation of Cell Cycle Inhibitors: The induction of cell cycle arrest by this compound is also linked to the upregulation of cyclin-dependent kinase inhibitors (CKIs) like p21.[6]

Modulation of Signaling Pathways

a. PI3K/Akt Pathway: this compound has been shown to suppress the phosphorylation of key components of the PI3K/Akt signaling pathway in breast cancer cells.[2] This pathway is crucial for cell survival, proliferation, and growth; its inhibition by this compound contributes significantly to its anticancer effects.

b. NF-κB Pathway: The NF-κB signaling pathway is a critical regulator of inflammation and cell survival, and its aberrant activation is common in many cancers. This compound inhibits the activation of NF-κB.[7] In some cellular contexts, this is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. In other cases, it inhibits the nuclear translocation of the active RelA/p50 dimer.[7]

Anti-Metastatic Effects

Preliminary evidence suggests that extracts containing physalins can inhibit tumor metastasis. This is achieved in part by modulating the activity of matrix metalloproteinases (MMPs) and their endogenous inhibitors, tissue inhibitors of metalloproteinases (TIMPs). By suppressing the activity of MMPs, which are responsible for degrading the extracellular matrix, physalins may hinder the ability of cancer cells to invade surrounding tissues and metastasize.

Experimental Protocols

Western Blotting for Apoptosis and Signaling Proteins

a. Cell Lysis:

-

Treat cancer cells with desired concentrations of this compound for the indicated times.

-

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

b. Protein Quantification and Electrophoresis:

-

Determine protein concentration using a BCA protein assay kit.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate proteins on a 10-12% SDS-PAGE gel.

c. Immunoblotting:

-

Transfer separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

a. Cell Preparation:

-

Treat cells with this compound as described above.

-

Harvest both adherent and floating cells, and wash with cold PBS.

b. Apoptosis Analysis (Annexin V/PI Staining):

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Live cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[10][11][12]

c. Cell Cycle Analysis (PI Staining):

-

Fix cells in ice-cold 70% ethanol (B145695) overnight.

-

Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.

-

Incubate for 30 minutes at room temperature.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion

This compound demonstrates significant potential as a novel anticancer agent due to its ability to target multiple facets of cancer cell pathobiology. Its pro-apoptotic, anti-proliferative, and signaling-modulatory effects, substantiated by the data and methodologies presented herein, provide a strong rationale for its further investigation in preclinical and clinical settings. This technical guide serves as a comprehensive resource for researchers dedicated to advancing the development of new and effective cancer therapies.

References

- 1. This compound from Physalis angulata triggers the NOXA-related apoptosis pathway of human melanoma A375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound induces cell cycle arrest and triggers apoptosis in breast cancer cells through modulating p53-dependent apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits cell proliferation and induces apoptosis in undifferentiated human gastric cancer HGC-27 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In-vitro and in-vivo antitumour activity of physalins B and D from Physalis angulata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound induces G2/M cell cycle arrest and apoptosis in A549 human non-small-cell lung cancer cells by altering mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Contribution of Cage-Shaped Structure of Physalins to Their Mode of Action in Inhibition of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]

- 9. ccrod.cancer.gov [ccrod.cancer.gov]

- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. bosterbio.com [bosterbio.com]

The Anti-inflammatory Effects of Physalin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physalin B, a naturally occurring seco-steroid isolated from plants of the Physalis genus, has demonstrated significant anti-inflammatory properties across a range of preclinical models. Its mechanism of action is primarily attributed to the modulation of critical inflammatory signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway. By inhibiting the degradation of IκBα and subsequent nuclear translocation of NF-κB, this compound effectively suppresses the expression of numerous pro-inflammatory mediators, including cytokines (TNF-α, IL-6, IL-1β), and enzymes such as iNOS and COX-2. This technical guide provides an in-depth review of the anti-inflammatory effects of this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams of its molecular mechanisms to support further research and drug development efforts.

Core Mechanism of Action: Modulation of Signaling Pathways

The anti-inflammatory activity of this compound is multifaceted, involving the regulation of several key signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the transcription of a wide array of pro-inflammatory genes.[1] In a resting state, the NF-κB dimer (commonly RelA/p50) is held inactive in the cytoplasm by an inhibitory protein, IκBα.[2] Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα.[2] This frees the NF-κB dimer to translocate to the nucleus, where it binds to DNA and initiates the transcription of target genes.[2]

This compound exerts its primary anti-inflammatory effect by intervening in this process. Studies have shown that it inhibits the degradation of IκBα, thereby preventing the nuclear translocation of the active NF-κB p65 subunit.[1][3] This blockade of NF-κB activation leads to a significant reduction in the production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[4][5]

Modulation of MAPK and Other Pathways

While the NF-κB pathway is a primary target, other signaling cascades are also implicated in the bioactivity of physalins.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathways (including ERK, JNK, and p38) are crucial for transducing extracellular signals into cellular responses, including inflammation.[6] While some studies suggest this compound can activate MAPKs in cancer cells, related compounds like Physalin A have been shown to inhibit the phosphorylation of p38, JNK, and ERK in inflammatory models, thereby contributing to its chondroprotective effects.[4][6][7] This suggests that the modulation of MAPK pathways by physalins may be context-dependent.

-

PI3K/Akt Pathway: this compound has been reported to improve the inflammatory response in mouse models of acute lung injury by activating the PI3K/Akt pathway.[8]

-

STAT3 and NLRP3 Inflammasome: In models of ulcerative colitis, this compound has been shown to suppress the activation of STAT3 and the NLRP3 inflammasome, further highlighting its broad anti-inflammatory potential.[5]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative effects of this compound observed in various preclinical studies.

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Cell Line | Stimulus | This compound Concentration | Measured Effect | Reference |

| RAW 264.7 | LPS (1 µg/ml) | 5, 10, 20 µM | Dose-dependent inhibition of TNF-α and IL-6 mRNA and protein expression. | [9] |

| RAW 264.7 | LPS | Not specified | Reduction in the levels of TNF-α, IL-6, and IL-1β. | [5] |

| Macrophages | LPS | Not specified | Inhibition of TNF, IL-6, and IL-12 production. | [3][10] |

| HeLa Cells | Phorbol ester | IC50 < 2 µM | Inhibition of NF-κB activation. | [4] |

Table 2: In Vivo Anti-inflammatory Activity of this compound

| Animal Model | Condition | This compound Dosage | Measured Effect | Reference |

| Mouse | Endotoxic shock (LPS) | 0.5 - 1 mg/kg | Protected against lethal dose of LPS; decreased TNF production. | [4] |

| Mouse | Intestinal Ischemia/Reperfusion | 0.2, 2, 20 mg/kg | Reduced vascular permeability and serum TNF; increased IL-10. | [4] |

| Mouse | Allogeneic Transplantation | Not specified | Inhibited graft absorption and local inflammatory response. | |

| Balb/c Mouse | DSS-induced Colitis | Not specified | Suppressed activation of STAT3, β-arrestin 1, and NLRP3 inflammasome. | [5] |

Detailed Experimental Protocols

Reproducibility is key in scientific research. The following sections detail common experimental protocols used to evaluate the anti-inflammatory effects of this compound.

In Vitro: LPS-Induced Inflammation in RAW 264.7 Macrophages

This assay is a standard method for screening anti-inflammatory compounds by mimicking a bacterial inflammatory response in a macrophage cell line.

-

1. Cell Culture: RAW 264.7 mouse macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

-

2. Treatment: Cells are seeded in appropriate plates (e.g., 6-well or 24-well) and allowed to adhere. Subsequently, they are pre-treated with various non-toxic concentrations of this compound (e.g., 5, 10, 20 µM) or vehicle (DMSO) for 1-2 hours.[9]

-

3. Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) from E. coli to a final concentration of 1 µg/mL.[9] A control group without LPS or this compound treatment is also maintained.

-

4. Incubation: The cells are incubated for a specified period, which varies depending on the endpoint being measured (e.g., 8 hours for cytokine mRNA, 24 hours for cytokine protein in supernatant).[9]

-

5. Analysis:

-

Cytokine Measurement: Levels of TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.[9]

-

Gene Expression: Total RNA is extracted from the cells, reverse-transcribed to cDNA, and the relative mRNA expression of target genes (Tnf, Il6, Il1b, Nos2, Ptgs2) is determined using Real-Time Quantitative PCR (RT-qPCR), with a housekeeping gene like Gapdh for normalization.[9]

-

Western Blot: Cell lysates are prepared to analyze protein levels. Western blotting can be used to measure the expression of iNOS and COX-2, and to assess the phosphorylation and degradation of IκBα and the nuclear translocation of NF-κB p65 by separating cytoplasmic and nuclear fractions.[10]

-

In Vivo: Carrageenan-Induced Paw Edema

This is a classical and highly reproducible model of acute, non-immune inflammation used to assess the efficacy of anti-inflammatory drugs.[11][12]

-

1. Animals: Male Wistar rats or Swiss mice are typically used.[11] Animals are acclimatized for at least one week before the experiment.

-

2. Grouping and Administration: Animals are randomly divided into groups (n=5-6 per group): a negative control group (vehicle), a positive control group (e.g., Diclofenac, 25 mg/kg), and test groups receiving different doses of this compound.[13] The compound or vehicle is typically administered intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the inflammatory insult.

-

3. Induction of Edema: A 1% solution of lambda-carrageenan in sterile saline is prepared. A small volume (e.g., 0.1 mL) is injected into the subplantar aponeurosis of the right hind paw of each animal.[12]

-

4. Measurement of Edema: The volume of the paw is measured immediately before the carrageenan injection (baseline) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).[13] Paw volume is measured using a digital plethysmometer. The increase in paw volume is calculated by subtracting the baseline volume from the post-injection volume.

-

5. Data Analysis: The percentage inhibition of edema for each treated group is calculated relative to the control group using the formula:

-

% Inhibition = [(V_c - V_t) / V_c] x 100

-

Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

-

Conclusion and Future Directions

This compound has consistently demonstrated robust anti-inflammatory effects in a variety of preclinical models. Its well-defined mechanism of action, centered on the potent inhibition of the NF-κB pathway, makes it a compelling candidate for development as a novel anti-inflammatory agent. The data presented herein supports its potential for treating inflammatory conditions.

Future research should focus on several key areas:

-

Pharmacokinetics and Bioavailability: Comprehensive ADME (absorption, distribution, metabolism, and excretion) studies are needed to understand its behavior in vivo.

-

Safety and Toxicology: Rigorous toxicology studies are required to establish a safe therapeutic window.

-

Chronic Inflammatory Models: Efficacy should be evaluated in chronic inflammatory models, such as collagen-induced arthritis, to assess its long-term therapeutic potential.

-

Structure-Activity Relationship (SAR): Further SAR studies could lead to the synthesis of analogues with improved potency, selectivity, and pharmacokinetic properties.

By building on this foundational knowledge, the scientific community can work towards translating the therapeutic promise of this compound into clinical reality.

References

- 1. researchgate.net [researchgate.net]

- 2. Contribution of Cage-Shaped Structure of Physalins to Their Mode of Action in Inhibition of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Physalin A Inhibits MAPK and NF-κB Signal Transduction Through Integrin αVβ3 and Exerts Chondroprotective Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Physalin A Inhibits MAPK and NF-κB Signal Transduction Through Integrin αVβ3 and Exerts Chondroprotective Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Flavonoid-Rich Extract from Bombyx batryticatus Alleviate LPS-Induced Acute Lung Injury via the PI3K/MAPK/NF-κB Pathway [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 13. storage.imrpress.com [storage.imrpress.com]

Physalin B: A Technical Guide to its Potential as an Antimicrobial Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalin B, a naturally occurring seco-steroid belonging to the withanolide class, has emerged as a compound of significant interest in the field of antimicrobial research. Extracted from plants of the Physalis genus (Solanaceae family), this molecule has demonstrated a range of biological activities, including noteworthy antimicrobial and anti-virulence properties. As the challenge of antimicrobial resistance intensifies, the exploration of novel therapeutic agents like this compound is critical. This technical guide provides a comprehensive overview of the current scientific data on this compound's antimicrobial potential, detailing its mechanism of action, summarizing quantitative efficacy data, and outlining the experimental protocols used for its evaluation.

Antimicrobial Spectrum and Efficacy

This compound has shown promising activity, particularly against Gram-positive bacteria. Its efficacy has been quantified through various standard antimicrobial susceptibility tests, with the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) being key parameters.

Quantitative Antimicrobial Data

The following tables summarize the available quantitative data on the antimicrobial activity of this compound and related physalin mixtures. It is important to note that some studies have evaluated pools of physalins, and the precise contribution of this compound in those mixtures is inferred.

Table 1: Minimum Inhibitory Concentration (MIC) Data for Physalins

| Compound/Mixture | Target Microorganism | Strain | MIC (µg/mL) | Reference |

| Purified this compound | Mycobacterium tuberculosis | H37Rv | >128 | [1] |

| Physalin Pool (B, D, F, G) | Staphylococcus aureus | ATCC 29213 | ≤200 | [2] |

| Physalin Pool (B, D, F, G) | Staphylococcus aureus | ATCC 25923 | ≤200 | [2] |

| Physalin Pool (B, D, F, G) | Staphylococcus aureus | ATCC 6538P | ≤200 | [2] |

| Physalin Pool (B, D, F, G) | Neisseria gonorrhoeae | ATCC 49226 | ≤200 | [2] |

| Purified Physalin D | Mycobacterium tuberculosis | H37Rv | 32 | [1] |

| Purified Physalin D | Gram-positive bacteria | (Various) | 32-128 | [3] |

Note: The data for the "Physalin Pool" indicates 100% inhibition at the tested concentration of 200 µg/mL in an agar (B569324) dilution assay, establishing the MIC at or below this value.[2]

Table 2: Other Quantitative Antimicrobial Activity for this compound

| Compound | Target Microorganism | Strain | Assay Method | Concentration (µg/mL) | Result | Reference |

| Purified this compound | Staphylococcus aureus | ATCC 6538P | Agar Diffusion | 200 | ~85% inhibition (compared to physalin pool) | [2][4] |

Mechanism of Action

Current research points to a primary anti-virulence mechanism of action for this compound against Staphylococcus aureus, rather than direct bactericidal or bacteriostatic effects through conventional means like cell wall disruption.

Inhibition of Quorum Sensing in Staphylococcus aureus

The most well-documented mechanism is the suppression of the Accessory Gene Regulator (Agr) quorum-sensing (QS) system in S. aureus.[5][6] This system controls the expression of numerous virulence factors in a cell-density-dependent manner. This compound, along with other physalins like H and isothis compound, has been shown to directly interact with and inhibit the function of AgrA, the DNA-binding response regulator of the Agr system.[5][7]

By binding to the DNA-binding site of AgrA, this compound prevents it from activating the P2 and P3 promoters, which are essential for the transcription of virulence factors such as alpha-hemolysin (B1172582) (hla) and RNAIII.[5][7] This leads to a significant reduction in toxin production and overall virulence, without necessarily inhibiting bacterial growth at the same concentrations. This anti-virulence approach is a highly sought-after strategy in antimicrobial development as it may exert less selective pressure for the development of resistance.

The interaction is specific, with molecular docking and dynamics simulations suggesting that the carbonyl oxygens at C-1 and C-18 of the physalin structure are crucial for binding to key residues like N201 and R198 within the LytTR domain of AgrA.[6][7]

Anti-Biofilm Potential

While specific quantitative data for purified this compound's effect on biofilms is still emerging, its mechanism of inhibiting the Agr quorum-sensing system strongly suggests potential anti-biofilm activity. The Agr system is known to play a role in the regulation of biofilm formation and dispersal in S. aureus. By disrupting this signaling cascade, this compound may interfere with the ability of the bacteria to form robust biofilm communities. Further research is required to quantify this effect.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound's antimicrobial properties. These protocols are synthesized from standard microbiological procedures and specific details mentioned in studies involving physalins.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation of Bacterial Inoculum:

-

Aseptically pick 3-5 well-isolated colonies of the test bacterium from an agar plate.

-

Transfer colonies into a tube containing 5 mL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized bacterial suspension in fresh CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

-

Perform a two-fold serial dilution of the this compound stock solution in a 96-well microtiter plate using CAMHB to achieve the desired final concentration range (e.g., 256 µg/mL to 0.5 µg/mL). Each well should contain 100 µL of the diluted compound.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions. This brings the final volume in each well to 200 µL.

-

Include a positive control (bacteria in CAMHB without this compound) and a negative control (CAMHB only).

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is visually determined as the lowest concentration of this compound in which there is no visible turbidity (growth). The reading can be aided by using a plate reader to measure optical density at 600 nm (OD₆₀₀).

-

Anti-Biofilm Activity (Crystal Violet Assay)

This assay quantifies the total biomass of a biofilm formed in the presence of an antimicrobial agent.

-

Biofilm Formation:

-

Prepare a bacterial suspension as described in the MIC protocol, but typically in a biofilm-promoting medium like Tryptic Soy Broth (TSB) supplemented with 1% glucose.

-

In a 96-well flat-bottom plate, add 100 µL of various concentrations of this compound (prepared by serial dilution) to the wells.

-

Add 100 µL of the bacterial suspension to each well.

-

Include a positive control (bacteria and medium) and a negative control (medium only).

-

Incubate the plate under static conditions at 37°C for 24-48 hours.

-

-

Washing and Staining:

-

Carefully discard the planktonic (free-floating) culture from each well by aspiration or gentle inversion.

-

Wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

-

Allow the plate to air dry completely.

-

Add 125 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

-

Solubilization and Quantification:

-

Discard the crystal violet solution and wash the plate thoroughly with distilled water until the runoff is clear.

-

Invert the plate and tap on absorbent paper to remove excess water, then allow it to air dry.

-

Add 200 µL of 30% acetic acid or 95% ethanol (B145695) to each well to solubilize the bound dye.

-

Incubate for 15 minutes with gentle shaking.

-

Transfer 150 µL of the solubilized solution from each well to a new flat-bottom plate.

-

Measure the absorbance at 570-595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.

-

Electrophoretic Mobility Shift Assay (EMSA) for AgrA-DNA Binding

This protocol is used to demonstrate the direct inhibitory effect of this compound on the binding of the AgrA protein to its target DNA promoter region.[5][7]

-

Preparation of DNA Probe:

-

Synthesize a short (e.g., 100 bp) double-stranded DNA fragment corresponding to the S. aureus P3 promoter region, which contains the AgrA binding site.

-

Label the 5' end of the DNA probe with a fluorescent dye (e.g., Cy5) or a radioisotope (e.g., ³²P).

-

-

Binding Reaction:

-

In a microcentrifuge tube, prepare the binding reaction mixture (typically 10-20 µL). The buffer should contain 10 mM Tris-HCl (pH 7.4), 50 mM KCl, 5 mM MgCl₂, and 20% glycerol.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes.

-

Add purified recombinant AgrA protein (e.g., 140 nM final concentration) to the mixture and incubate at 25°C for 20 minutes to allow for potential inhibitor-protein interaction.

-

Add the labeled DNA probe (e.g., 100 nM final concentration) to the mixture.

-

Incubate for an additional 20 minutes at 25°C to allow for protein-DNA binding.

-

-

Electrophoresis and Detection:

-

Load the reaction mixtures onto a native (non-denaturing) 8% polyacrylamide gel in 0.5x TBE buffer.

-

Run the electrophoresis at a constant voltage until the dye front has migrated an appropriate distance.

-

Visualize the DNA bands using a fluorescence imager (for Cy5) or autoradiography (for ³²P). A "shift" in the migration of the labeled probe (a slower-migrating band) indicates the formation of a protein-DNA complex. Inhibition of this shift in the presence of this compound demonstrates its disruptive effect on the interaction.

-

Conclusion and Future Directions

This compound presents a compelling case as a potential antimicrobial agent, primarily through its well-defined anti-virulence mechanism of inhibiting the S. aureus Agr quorum-sensing system. This targeted approach is particularly attractive as it may reduce the selective pressure for resistance development compared to traditional bactericidal antibiotics.

However, the current body of research has limitations. The available quantitative data on the antimicrobial spectrum of purified this compound is not comprehensive, and more extensive testing against a broader range of clinical isolates, including multidrug-resistant strains, is necessary. Furthermore, while the anti-virulence mechanism is established, its anti-biofilm capabilities need to be quantitatively assessed.

Future research should focus on:

-

Comprehensive MIC/MBC Screening: Evaluating purified this compound against a wide panel of Gram-positive and Gram-negative bacteria and fungi.

-

Quantitative Anti-Biofilm Studies: Determining the efficacy of this compound in preventing the formation of and eradicating pre-formed biofilms.

-

Exploring Other Mechanisms: Investigating whether this compound has other direct antimicrobial effects, such as membrane disruption or enzymatic inhibition.

-

In Vivo Efficacy and Safety: Assessing the therapeutic potential and toxicological profile of this compound in relevant animal models of infection.

-

Synergy Studies: Investigating potential synergistic effects when this compound is combined with conventional antibiotics.

References

- 1. public.pensoft.net [public.pensoft.net]

- 2. Studies on antimicrobial activity, in vitro, of Physalis angulata L. (Solanaceae) fraction and this compound bringing out the importance of assay determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial activity of the extracts and physalin D from Physalis alkekengi and evaluation of antioxidant potential of physalin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Physalin H, this compound, and isothis compound suppress the quorum-sensing function of Staphylococcus aureus by binding to AgrA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Physalin H, this compound, and isothis compound suppress the quorum-sensing function of Staphylococcus aureus by binding to AgrA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Physalin H, this compound, and isothis compound suppress the quorum-sensing function of Staphylococcus aureus by binding to AgrA [frontiersin.org]

In Vitro Cytotoxicity of Physalin B on Tumor Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalin B, a naturally occurring steroidal lactone isolated from plants of the Physalis genus, has garnered significant attention in oncological research. Its potent cytotoxic effects against a wide array of cancer cell lines underscore its potential as a novel chemotherapeutic agent. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of this compound, focusing on its impact on various tumor cell lines, the underlying molecular mechanisms, and detailed protocols for assessing its efficacy.

Data Presentation: Cytotoxicity of this compound (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of this compound against a variety of human cancer cell lines, as determined by various cytotoxicity assays.

| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Assay | Reference |

| A549 | Non-Small Cell Lung Cancer | - | - | MTT | [1] |

| MCF-7 | Breast Cancer | - | - | MTT | [2] |

| MDA-MB-231 | Breast Cancer | - | - | MTT | [2] |

| T-47D | Breast Cancer | - | - | MTT | [2] |

| A375 | Melanoma | < 4.6 | - | MTT | [3] |

| A2058 | Melanoma | < 4.6 | - | MTT | [3] |

| HL-60 | Promyelocytic Leukemia | 0.58 | 1.05 | SRB | [4] |

| CEM | Leukemia | 1.37 | 2.49 | SRB | [4] |

| K562 | Chronic Myelogenous Leukemia | 15.18 | 27.6 | SRB | [4] |

| HCT-8 | Colon Cancer | 1.04 | 1.89 | SRB | [4] |

| MCF-7 | Breast Cancer | 1.62 | 2.95 | SRB | [4] |

| MDA-MB-435 | Melanoma | 3.32 | 6.04 | SRB | [4] |

| MDA-MB-231 | Breast Cancer | 1.09 | 1.98 | SRB | [4] |

| PC3 | Prostate Cancer | 1.34 | 2.44 | SRB | [4] |

| B-16 | Murine Melanoma | 1.48 | 2.69 | SRB | [4] |

Note: Conversion from µg/mL to µM is based on the molar mass of this compound (C28H30O10), approximately 526.53 g/mol . Some studies did not report molar concentrations.

Core Mechanisms of Action

This compound exerts its cytotoxic effects primarily through the induction of apoptosis and cell cycle arrest.

Apoptosis Induction

This compound has been shown to trigger programmed cell death in cancer cells through multiple signaling pathways. A key mechanism involves the activation of the p53 tumor suppressor pathway.[2] In response to cellular stress induced by this compound, p55 upregulates the expression of pro-apoptotic proteins such as NOXA and Bax.[3] This leads to the activation of the intrinsic (mitochondrial) apoptosis pathway, characterized by the cleavage of caspase-9, caspase-7, and caspase-3, and subsequent cleavage of poly(ADP-ribose) polymerase (PARP).[2]

Another identified pathway involves the suppression of the PI3K/Akt signaling cascade, a crucial pathway for cell survival and proliferation.[2] By inhibiting this pathway, this compound further promotes apoptosis.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can halt the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G2/M phase.[1][2] This arrest is mediated by the downregulation of key cell cycle regulatory proteins, including cyclin B1 and cyclin-dependent kinase 1 (CDK1), and the upregulation of the cell cycle inhibitor p21.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the in vitro cytotoxicity of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

96-well plates

-

Tumor cell lines

-

Complete culture medium

-

This compound stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for solubilizing formazan (B1609692) crystals)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Following incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well plates

-

Tumor cell lines

-

Complete culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period.

-

Harvest the cells by trypsinization and collect the cells by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour of staining.[5]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain DNA and analyze the distribution of cells in different phases of the cell cycle by flow cytometry.

Materials:

-

6-well plates

-

Tumor cell lines

-

Complete culture medium

-

This compound

-

Cold 70% ethanol (B145695)

-

PBS

-

RNase A (100 µg/mL)

-

Propidium Iodide (50 µg/mL)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for the specified duration.

-

Harvest the cells and wash them with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the cells to remove the ethanol and wash the cell pellet with PBS.

-

Resuspend the cells in a solution containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.

-

Add propidium iodide to the cell suspension and incubate for 15 minutes in the dark.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental Workflow

Caption: General experimental workflow for assessing the in vitro cytotoxicity of this compound.

This compound-Induced Apoptosis Signaling Pathway

Caption: Signaling pathway of this compound-induced apoptosis.

This compound-Induced G2/M Cell Cycle Arrest

Caption: Mechanism of this compound-induced G2/M cell cycle arrest.

References

- 1. This compound induces G2/M cell cycle arrest and apoptosis in A549 human non-small-cell lung cancer cells by altering mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound induces cell cycle arrest and triggers apoptosis in breast cancer cells through modulating p53-dependent apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound from Physalis angulata triggers the NOXA-related apoptosis pathway of human melanoma A375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

Physalin B: A Technical Guide to its Effects on Cell Cycle Progression